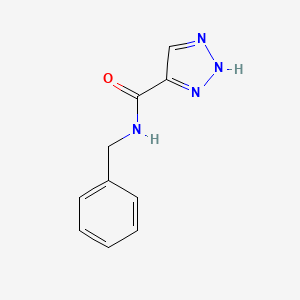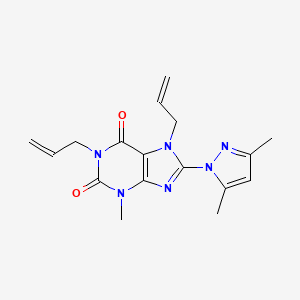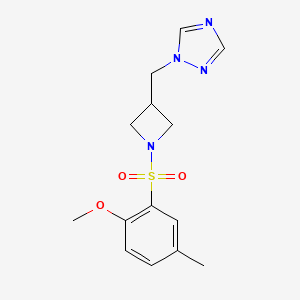![molecular formula C12H17ClIN3OSi B2932379 5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine CAS No. 2170597-67-6](/img/structure/B2932379.png)
5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the linear formula C12H17CLIN3OSi . It is a member of the pyrazolopyridine family .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . It also contains a trimethylsilyl group attached via an ethoxy linker .Applications De Recherche Scientifique
Synthesis of Pyrazolopyridines and Related Compounds
Researchers have developed methods for synthesizing new pyrazolopyridines, pyrazolothienopyridines, and other related compounds. These syntheses involve reactions with methyl iodide, chloroacetonitrile, and other reagents to yield a variety of derivatives. Such compounds are of interest due to their potential applications in developing new materials and pharmaceuticals (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
Characterization and Structural Analysis
Further studies have characterized the structure and properties of pyrazolo[3,4-b]pyridines. This includes NMR solution studies and X-ray diffraction, which provide insights into the preferred tautomeric structures in solution and crystalline states. Such detailed structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various domains (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Nitrogen-Containing Polycyclic Delta-Lactones
Innovative one-pot synthesis techniques have been developed for creating nitrogen-containing polycyclic delta-lactones by double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines. This showcases the versatility of pyridine derivatives in synthesizing complex organic molecules, which can have implications in the synthesis of biologically active compounds or materials with unique properties (Rudler, Denise, Parlier, & Daran, 2002).
Corrosion Inhibition
Research into the synthesis of pyrazolo[3,4-b]pyridines has also explored their potential as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries where corrosion resistance is critical, demonstrating the potential for such compounds in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Coordination to Iron in Proteins
Studies have also investigated the coordination of similar compounds to iron in proteins, providing insights into the mimicry of histidine and lysine coordination. This research contributes to our understanding of protein structures and functions, potentially influencing drug design and biochemical research (Huff, Chang, Cooper, Smith, & Dawson, 1993).
Transformation of Pyrimidine Rings
Novel methods for transforming pyrimidine rings into pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the chemical flexibility of pyrazolopyridine derivatives. This transformation contributes to heterocyclic chemistry and the synthesis of compounds with potential pharmacological activities (Danagulyan, Tadevosyan, Tamazyan, & Panosyan, 2006).
Propriétés
IUPAC Name |
2-[(5-chloro-3-iodopyrazolo[4,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClIN3OSi/c1-19(2,3)7-6-18-8-17-9-4-5-10(13)15-11(9)12(14)16-17/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGWKWNCYHLSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C(=N1)I)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClIN3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)
![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)



![N-(4-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2932317.png)

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate](/img/structure/B2932319.png)